BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE

Descripción general

Descripción

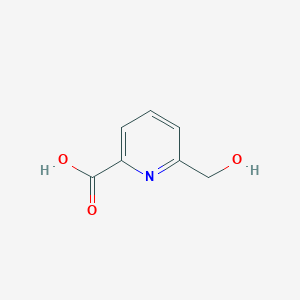

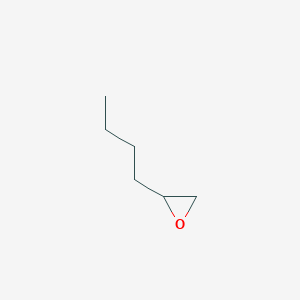

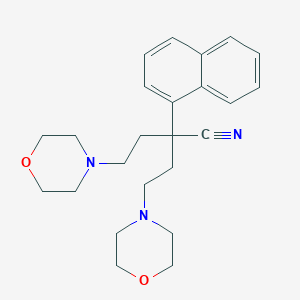

Benzoic acid, p-fluoro-, 2-phenylhydrazide is a chemical compound with the molecular formula C13H11FN2O. It is commonly referred to as Fluorobenzene hydrazide or FBH. FBH is a widely used chemical in scientific research due to its unique properties and applications.

Mecanismo De Acción

FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. The reaction occurs through the addition of the nitrogen atom of the hydrazide to the carbonyl group of the aldehyde or ketone. This reaction is reversible and can be used to determine the concentration of aldehydes and ketones in biological samples.

Efectos Bioquímicos Y Fisiológicos

FBH has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a safe chemical when handled properly.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FBH has several advantages as a reagent in laboratory experiments. It is stable, easy to handle, and has a high reactivity towards carbonyl compounds. However, it has some limitations such as its limited solubility in water and its potential toxicity if not handled properly.

Direcciones Futuras

FBH has several future directions for research. Some of these include:

1. Developing new synthetic routes for FBH and its derivatives.

2. Investigating the potential of FBH as a fluorescent probe for other biological molecules.

3. Studying the reactivity of FBH towards other functional groups.

4. Exploring the potential of FBH as a drug delivery system.

Conclusion:

In conclusion, FBH is a widely used chemical in scientific research due to its unique properties and applications. It is synthesized through the reaction of p-fluorobenzoyl chloride with phenylhydrazine in the presence of a base. FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. It has no significant biochemical or physiological effects on living organisms. FBH has several advantages as a reagent in laboratory experiments, but also has some limitations. There are several future directions for research on FBH, including developing new synthetic routes and investigating its potential as a drug delivery system.

Aplicaciones Científicas De Investigación

FBH is used in various scientific research applications such as:

1. As a reagent for the determination of aldehydes and ketones in biological samples.

2. As a fluorescent probe for the detection of nitric oxide in biological systems.

3. As a starting material for the synthesis of other chemical compounds.

Propiedades

Número CAS |

1496-02-2 |

|---|---|

Nombre del producto |

BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE |

Fórmula molecular |

C13H11FN2O |

Peso molecular |

230.24 g/mol |

Nombre IUPAC |

4-fluoro-N'-phenylbenzohydrazide |

InChI |

InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |

Clave InChI |

PGKDUKIHKGXXIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |

SMILES canónico |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |

Otros números CAS |

1496-02-2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.